Ethyl 4-(1-amino-3-methylbutyl)benzoate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-(1-amino-3-methylbutyl)benzoate is a para-substituted benzoate ester featuring a branched 1-amino-3-methylbutyl side chain at the benzylic position. With molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g·mol⁻¹, the compound is classified as a benzoic acid derivative and serves as a key synthetic intermediate in the preparation of quinolinyl glucagon receptor modulators.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B8610437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-amino-3-methylbutyl)benzoate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(CC(C)C)N
InChIInChI=1S/C14H21NO2/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10,13H,4,9,15H2,1-3H3
InChIKeyOBTZBYNFCCNVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-amino-3-methylbutyl)benzoate (CAS 1421348-90-4): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Ethyl 4-(1-amino-3-methylbutyl)benzoate is a para-substituted benzoate ester featuring a branched 1-amino-3-methylbutyl side chain at the benzylic position. With molecular formula C₁₄H₂₁NO₂ and molecular weight 235.32 g·mol⁻¹, the compound is classified as a benzoic acid derivative and serves as a key synthetic intermediate in the preparation of quinolinyl glucagon receptor modulators [1]. Its computed physicochemical properties include a predicted partition coefficient (XLogP3-AA) of 2.7, a topological polar surface area (TPSA) of 52.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and six rotatable bonds, defining its solubility, permeability, and conformational flexibility profile [2].

Why Generic 4-Aminobenzoate Esters Cannot Replace Ethyl 4-(1-amino-3-methylbutyl)benzoate in Structure-Driven Research and Synthesis


The branched 3-methylbutyl side chain of ethyl 4-(1-amino-3-methylbutyl)benzoate introduces steric bulk, elevated lipophilicity (XLogP3-AA = 2.7), and a chiral benzylic amine center that are absent in simple 4-aminobenzoate esters such as benzocaine (ethyl 4-aminobenzoate; XLogP3 ≈ 1.3) [1]. These features directly govern molecular recognition in downstream pharmacologically active products, where the side-chain topology influences binding to glucagon receptor targets [2]. Linear-chain analogs such as ethyl 4-(1-aminobutyl)benzoate lack the branching pattern and therefore differ in both conformational preference and metabolic stability, making generic substitution chemically inadvisable for any application where side-chain architecture matters [1][2].

Quantitative Differentiation Evidence for Ethyl 4-(1-amino-3-methylbutyl)benzoate Against Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA Comparison of Branched-Chain vs. Unsubstituted 4-Aminobenzoate

Ethyl 4-(1-amino-3-methylbutyl)benzoate demonstrates a computed XLogP3-AA value of 2.7, approximately 1.4 log units higher than benzocaine (ethyl 4-aminobenzoate; XLogP3 ≈ 1.3), indicating substantially greater lipophilicity attributable to the 3-methylbutyl side chain [1]. The TPSA remains constant at 52.3 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing polar surface area [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Size and Conformational Flexibility: Comparison with Benzocaine and Linear n-Butyl Analog

The target compound (MW 235.32 g·mol⁻¹; 6 rotatable bonds) is substantially larger and more flexible than benzocaine (MW 165.19 g·mol⁻¹; 3 rotatable bonds) and exceeds the linear-chain analog ethyl 4-(1-aminobutyl)benzoate (MW 221.29 g·mol⁻¹; 5 rotatable bonds) in both molecular weight and rotatable bond count [1]. The additional methyl branch on the side chain contributes approximately 14 Da of mass and one extra rotatable bond relative to the n-butyl analog [1].

Molecular weight Conformational flexibility Rotatable bonds

Synthetic Accessibility: Documented Reductive Amination Yield for Scalable Procurement Decisions

The target compound is synthesized via reductive amination of 4-(3-methyl-butyryl)-benzoic acid ethyl ester using ammonium acetate and sodium cyanoborohydride in methanol at 60 °C, achieving an isolated yield of 77.7% after silica gel chromatography [1]. This one-step procedure from a commercially accessible ketone precursor provides a reproducible route suitable for multi-gram scale-up, with the product obtained as a colorless oil [1].

Reductive amination Synthesis yield Scalability

Patent-Documented Role as a Dedicated Intermediate for Glucagon Receptor Modulator Synthesis

Ethyl 4-(1-amino-3-methylbutyl)benzoate is specifically claimed and exemplified as Intermediate 2 in US Patent US8927577B2 for the synthesis of quinolinyl glucagon receptor modulators, a class of compounds investigated for the treatment of type 2 diabetes [1]. The patent details that the benzylic amine of this intermediate undergoes nucleophilic addition to quinoline N-oxides, forming the key C–N bond that defines the final pharmacologically active structures [1]. Generic 4-aminobenzoate esters cannot participate in this transformation because they lack the requisite benzylic amine nucleophile [1].

Glucagon receptor Metabolic disease Intermediate Type 2 diabetes

Hydrogen Bonding Profile: Conserved Donor/Acceptor Ratio with Enhanced Lipophilic Bulk

The target compound maintains a hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 3, identical to benzocaine [1]. However, the additional 3-methylbutyl hydrocarbon framework increases molecular weight by 42% (from 165.19 to 235.32 g·mol⁻¹) without altering the HBD/HBA ratio, yielding a compound with similar hydrogen bonding capacity but significantly greater non-polar surface area [1]. This profile is consistent with compounds designed to engage hydrophobic binding pockets while retaining solubility-conferring polar functionality.

Hydrogen bonding Drug-likeness Physicochemical profiling

Overall Evidence Strength Assessment and Data Limitations

It must be explicitly stated that publicly available direct comparative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for ethyl 4-(1-amino-3-methylbutyl)benzoate against its closest analogs is extremely limited at the time of this analysis. The compound's primary documented role is as a synthetic intermediate in patent US8927577B2 [1], and its differentiation is therefore grounded principally in (i) computed physicochemical properties compared via cross-study analysis, (ii) its unique chemical reactivity as a benzylic amine building block, and (iii) its documented necessity in a specific patented synthetic pathway [1][2]. Procurement decisions should weigh these structural and patent-context differentiators against the absence of head-to-head biological profiling data. Researchers requiring target-specific activity comparisons are advised to request custom profiling from vendors or conduct in-house assays before committing to large-scale procurement.

Evidence quality Data gaps Procurement risk

Evidence-Backed Application Scenarios for Ethyl 4-(1-amino-3-methylbutyl)benzoate in Research and Industrial Procurement


Synthesis of Quinolinyl Glucagon Receptor Modulators for Type 2 Diabetes Drug Discovery

Ethyl 4-(1-amino-3-methylbutyl)benzoate serves as Intermediate 2 in the patented synthetic route to quinolinyl glucagon receptor antagonists, partial agonists, and negative allosteric modulators described in US8927577B2 [1]. Its benzylic amine undergoes PyBroP-mediated nucleophilic addition to quinoline N-oxides, forming the C–N bond that links the quinoline pharmacophore to the benzoate scaffold. Subsequent ester hydrolysis and peptide coupling yield the final biologically active compounds, several of which incorporate the 3-methylbutyl branching pattern as a critical determinant of glucagon receptor binding affinity [1].

Medicinal Chemistry SAR Exploration of Branched vs. Linear Aminoalkyl Benzoate Building Blocks

The compound's branched 3-methylbutyl side chain provides a distinct conformational and steric profile compared to linear n-butyl or shorter-chain analogs, making it a valuable tool for structure-activity relationship (SAR) studies [1][2]. Its XLogP3-AA of 2.7 and 6 rotatable bonds offer a differentiated physicochemical space for probing the effects of side-chain branching on target engagement, metabolic stability, and off-target selectivity in lead optimization programs [2].

Reference Standard for Analytical Method Development and Quality Control of Glucagon Receptor Modulator Intermediates

Given its documented role in a specific patent-protected synthetic pathway, ethyl 4-(1-amino-3-methylbutyl)benzoate can serve as a reference standard for HPLC purity assessment, residual solvent analysis, and identity confirmation during process development and scale-up of glucagon receptor modulator APIs [1]. The compound's characteristic ¹H NMR signature (δ 8.05, d, J=8.05 Hz, 2H, aromatic; δ 7.51, d, J=8.05 Hz, 2H, aromatic; δ 4.27–4.42, m, 3H, ester CH₂ + benzylic CH; δ 0.91, dd, J=13.66, 6.59 Hz, 6H, isopropyl CH₃) provides multiple diagnostic signals for identity and purity verification [1].

Chemical Biology Probe for Studying Intracellular Target Engagement Modulated by Side-Chain Lipophilicity

The compound's elevated lipophilicity (XLogP3-AA = 2.7) relative to benzocaine (XLogP3 ≈ 1.3), combined with its conserved TPSA of 52.3 Ų, positions it as a useful scaffold for designing cell-permeable probes where membrane penetration is a prerequisite for intracellular target engagement [2]. The primary benzylic amine provides a convenient handle for further derivatization with fluorophores, biotin tags, or photoaffinity labels without compromising the physicochemical profile conferred by the branched side chain [2].

Quote Request

Request a Quote for Ethyl 4-(1-amino-3-methylbutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.